1-(4-Methanesulfonylphenyl)pentane-1,4-dione 1-(4-Methanesulfonylphenyl)pentane-1,4-dione
Brand Name: Vulcanchem
CAS No.: 189501-34-6
VCID: VC4014077
InChI: InChI=1S/C12H14O4S/c1-9(13)3-8-12(14)10-4-6-11(7-5-10)17(2,15)16/h4-7H,3,8H2,1-2H3
SMILES: CC(=O)CCC(=O)C1=CC=C(C=C1)S(=O)(=O)C
Molecular Formula: C12H14O4S
Molecular Weight: 254.3 g/mol

1-(4-Methanesulfonylphenyl)pentane-1,4-dione

CAS No.: 189501-34-6

Cat. No.: VC4014077

Molecular Formula: C12H14O4S

Molecular Weight: 254.3 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methanesulfonylphenyl)pentane-1,4-dione - 189501-34-6

Specification

CAS No. 189501-34-6
Molecular Formula C12H14O4S
Molecular Weight 254.3 g/mol
IUPAC Name 1-(4-methylsulfonylphenyl)pentane-1,4-dione
Standard InChI InChI=1S/C12H14O4S/c1-9(13)3-8-12(14)10-4-6-11(7-5-10)17(2,15)16/h4-7H,3,8H2,1-2H3
Standard InChI Key NVQSZIPWICDNLW-UHFFFAOYSA-N
SMILES CC(=O)CCC(=O)C1=CC=C(C=C1)S(=O)(=O)C
Canonical SMILES CC(=O)CCC(=O)C1=CC=C(C=C1)S(=O)(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-(4-Methanesulfonylphenyl)pentane-1,4-dione is systematically named according to IUPAC conventions as 1-(4-methylsulfonylphenyl)pentane-1,4-dione . Its molecular structure consists of a pentane chain (CH2CH2CH2CH2\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2) flanked by two ketone groups (C=O\text{C=O}) at the 1st and 4th positions. The phenyl ring at the 1st position is substituted with a methanesulfonyl group (SO2CH3\text{SO}_2\text{CH}_3), which confers polarity and influences electronic distribution . The compound’s InChIKey (NVQSZIPWICDNLW-UHFFFAOYSA-N) and SMILES notation (CC(=O)CCC(=O)c1ccc(cc1)S(=O)(=O)C\text{CC(=O)CCC(=O)c1ccc(cc1)S(=O)(=O)C}) provide unambiguous representations of its connectivity and stereochemistry .

Table 1: Key Identifiers of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione

PropertyValueSource
CAS Number189501-34-6
Molecular FormulaC12H14O4S\text{C}_{12}\text{H}_{14}\text{O}_{4}\text{S}
Molecular Weight254.30 g/mol
PubChem CID10538871
MDL NumberMFCD09030703

Synthesis and Production

Synthetic Routes

SupplierQuantityPurityPriceCatalog Number
Matrix Scientific500 mg>97%$275115024
SynQuest Laboratories1 gN/A$3116663-1-18
Crysdot5 g97%$680CD12101456

Physicochemical Properties

Solubility and Stability

The methanesulfonyl and diketone functionalities render the compound moderately polar, suggesting solubility in organic solvents such as dimethyl sulfoxide (DMSO), acetone, and ethyl acetate. Aqueous solubility is expected to be low due to the hydrophobic phenyl group . Stability studies indicate that the compound should be stored under inert conditions at 2–8°C to prevent degradation, though specific data on hydrolysis or photolysis rates are unavailable .

Thermal Properties

Applications in Research and Industry

Organic Synthesis

The compound serves as a versatile building block in heterocyclic chemistry. Its diketone moiety enables cyclocondensation reactions with amines or hydrazines to form pyrroles, pyrazoles, and other nitrogen-containing heterocycles . These derivatives are of interest in medicinal chemistry for their potential bioactivity.

Pharmaceutical Intermediates

While direct pharmacological studies are scarce, structural analogs of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione have been investigated for anti-inflammatory and anticancer properties . The sulfonyl group may enhance binding affinity to enzymatic targets such as cyclooxygenase-2 (COX-2) or kinase inhibitors, though specific target validation remains unreported in accessible literature.

Future Research Directions

Biological Activity Profiling

Comprehensive in vitro and in vivo studies are needed to elucidate the compound’s pharmacological potential. Priority areas include screening against inflammatory mediators, cancer cell lines, and microbial pathogens.

Process Optimization

Developing cost-effective synthetic routes and improving yields could enhance accessibility for academic and industrial researchers. Green chemistry approaches, such as solvent-free reactions or biocatalysis, warrant exploration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator